molecular formula C15H21ClN2O3S B5835514 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B5835514
M. Wt: 344.9 g/mol
InChI Key: VDDYSGSRGKGYPF-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine ring and a ketone-functionalized ethyl group. Its structure includes:

  • Benzenesulfonamide core: A sulfonamide group (-SO$_2$NH-) attached to a benzene ring substituted with a chlorine atom at the para position.
  • N-ethyl group: An ethyl substituent on the sulfonamide nitrogen.
  • 2-Oxo-2-(piperidin-1-yl)ethyl moiety: A ketone-linked ethyl chain terminating in a piperidine ring, a six-membered amine heterocycle.

This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties. The piperidine group enhances lipophilicity and modulates target binding, while the ketone may influence metabolic stability .

Properties

IUPAC Name

4-chloro-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-18(12-15(19)17-10-4-3-5-11-17)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYSGSRGKGYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced via sulfonation reactions.

    Chlorination: The chloro substituent is added to the benzene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural features that may interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The piperidine ring may interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structurally related benzenesulfonamide derivatives and their distinguishing features:

Compound Name Substituents on Sulfonamide Nitrogen Bioactivity/Application Molecular Weight (g/mol) Key References
Target Compound : 4-Chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide Ethyl, 2-oxo-2-(piperidin-1-yl)ethyl Not explicitly reported (assumed enzyme inhibition) ~384.9
4-Iodo-N-prop-2-ynylbenzenesulfonamide derivative (Compound 23) Prop-2-ynyl, triazolylmethyl, oxadiazolyl-piperidine Ethionamide booster (tuberculosis therapy) ~639.5
N-(piperidin-1-yl)benzenesulfonamide Piperidin-1-yl Antimicrobial screening ~254.3
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide 3,4-Dichlorobenzyl-pyridinyl Not explicitly reported ~439.7
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) 2-Phenylethyl-piperidinylidene Synthetic opioid (analgesic) ~421.9

Functional Group Impact on Activity

  • Piperidine vs. Piperidinylidene : The presence of a piperidinylidene group (as in W-15) introduces aromaticity and rigidity, enhancing binding to opioid receptors . In contrast, the saturated piperidine in the target compound likely improves solubility and metabolic stability.
  • Halogen Substitution : The para-chloro group in the target compound and W-15 enhances electron-withdrawing effects, stabilizing the sulfonamide group and influencing target affinity .
  • Ketone vs. Thiophene/Oxadiazole : The 2-oxo group in the target compound may participate in hydrogen bonding, while thiophene-oxadiazole hybrids (e.g., Compound 23) improve π-π stacking in enzyme active sites .

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for preparing 4-chloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzenesulfonamide core and subsequent introduction of the piperidin-1-yl-ethyl-oxo moiety. Key steps include:

  • N-Alkylation : Reacting 4-chlorobenzenesulfonamide with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.
  • Oxo-Piperidine Coupling : Using a nucleophilic substitution reaction between the intermediate and 2-chloro-N-piperidin-1-yl-acetamide, with KI as a catalyst in refluxing ethanol .
    Optimization Parameters :
ParameterOptimal Range
Temperature70–80°C
SolventEthanol/DMF (1:1)
Reaction Time12–24 hours
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >85% purity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent connectivity (e.g., sulfonamide protons at δ 3.1–3.3 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
    • HSQC/HMBC : Confirms long-range coupling between the sulfonamide nitrogen and the oxo-ethyl group.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 385.1 (calculated) validate molecular weight.
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., S–N bond: 1.63 Å) and torsional angles, essential for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions or structural analogs. Methodological strategies include:

  • Dose-Response Profiling : Test the compound across multiple concentrations (0.1–100 μM) in standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects).
  • Structural Validation : Compare purity (>95% by HPLC) and stereochemistry (via XRD) with prior studies to rule out batch variability .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., serine proteases for antimicrobial activity) and receptor-binding studies (e.g., TNF-α for anti-inflammatory effects) to isolate mechanisms .

Advanced: What strategies guide structure-activity relationship (SAR) studies for improving target selectivity?

Key modifications and their effects:

SubstituentModificationImpact on Activity
Piperidine Ring Replace with morpholineReduces off-target binding to adrenergic receptors
Chloro Group Substitute with fluorineEnhances metabolic stability without losing potency
Oxo-Ethyl Linker Introduce methyl branchingImproves solubility and bioavailability
Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.
  • Screen against target panels (e.g., kinase inhibitors, GPCRs) using high-throughput assays.

Basic: How can solubility and formulation challenges be addressed for in vitro studies?

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS 1:9) for stock solutions.
    • Formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous stability.
  • Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24 hours .

Advanced: What computational methods predict binding modes and pharmacokinetic properties?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., SARS-CoV-2 Mpro in ). Key residues: His41 and Cys145 form hydrogen bonds with the sulfonamide group.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding).
  • ADME Prediction : SwissADME calculates logP (~2.5), suggesting moderate blood-brain barrier permeability .

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